N-(2-fluorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
N-(2-fluorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide: is a synthetic organic compound that features a complex structure combining a fluorinated phenyl group, a furan ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative. For instance, the reaction of a furan-2-carboxylic acid with hydrazine hydrate under acidic conditions can yield the corresponding hydrazide, which upon treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) forms the oxadiazole ring.
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Attachment of the Butanamide Chain: : The oxadiazole intermediate can then be reacted with a 4-bromobutanoyl chloride in the presence of a base such as triethylamine to form the butanamide linkage.
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Introduction of the Fluorophenyl Group: : Finally, the fluorophenyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the oxadiazole-butanamide intermediate with 2-fluorobenzene under conditions that facilitate the substitution, such as the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
N-(2-fluorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide: can be compared with other compounds that have similar structural motifs:
N-(2-chlorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
N-(2-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and interactions with biological targets.
N-(2-fluorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]butanamide: Incorporates a pyridine ring, potentially altering its pharmacokinetic and pharmacodynamic profiles.
These comparisons highlight the uniqueness of This compound in terms of its specific structural features and the resulting implications for its chemical behavior and applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c17-11-5-1-2-6-12(11)18-14(21)8-3-9-15-19-16(20-23-15)13-7-4-10-22-13/h1-2,4-7,10H,3,8-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOKJGVFQGJKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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